1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea
Description
1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an acenaphthylene moiety with a pyrazole derivative, linked through a urea functional group. The presence of these distinct structural elements suggests that the compound may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-13-17(14(2)26(5)25-13)12-23-21(27)24-19-11-15-9-10-22(3,4)18-8-6-7-16(19)20(15)18/h6-8,15,19H,9-12H2,1-5H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAURWXIAIMHNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)NC2CC3CCC(C4=CC=CC2=C34)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the acenaphthylene moiety: This can be achieved through a series of cyclization reactions involving suitable precursors.
Introduction of the pyrazole derivative: The pyrazole ring can be synthesized separately and then attached to the acenaphthylene moiety through a series of coupling reactions.
Formation of the urea linkage: The final step involves the reaction of the intermediate compound with an isocyanate or a similar reagent to form the urea linkage.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea would depend on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved in these interactions could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea can be compared with other similar compounds, such as:
1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]amine: This compound features an amine group instead of a urea linkage.
1-(5,5-dimethyl-2,3,3a,4-tetrahydro-1H-acenaphthylen-1-yl)-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]carbamate: This compound has a carbamate group in place of the urea linkage.
The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
